3-[(4-methoxyphenyl)methoxy]-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC13568933
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3O2/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9/h3-7H,8,13H2,1-2H3 |
| Standard InChI Key | LBPGWZHFTTXKGE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N |
| Canonical SMILES | CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine, reflects its unique substituents (Figure 1):
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Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
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1-Methyl group: Enhances steric stability and modulates electronic properties.
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4-Amine: A primary amine at position 4, enabling hydrogen bonding and nucleophilic reactions.
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3-(4-Methoxybenzyloxy): A benzyl ether with a para-methoxy group, influencing solubility and π-π interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₅N₃O₂ | |
| Molecular weight | 233.27 g/mol | |
| Predicted LogP | 2.1–2.5 | |
| Hydrogen bond donors | 2 (amine, ether oxygen) | |
| Hydrogen bond acceptors | 4 |
The methoxy group increases lipophilicity compared to non-substituted benzyl analogues, while the amine enhances aqueous solubility at physiological pH .
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction:
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Reactants: 1-Methyl-1H-pyrazol-4-amine and 4-methoxybenzyl chloride.
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Conditions: Potassium carbonate (base) in acetonitrile at 70°C for 6–8 hours.
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Mechanism: Deprotonation of the pyrazole amine by K₂CO₃ facilitates attack on the benzyl chloride’s electrophilic carbon.
Equation:
Microwave-assisted synthesis (120°C, 40 minutes) improves yields in related pyrazole derivatives, suggesting potential optimization .
Industrial Scalability
Large-scale production requires:
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Solvent recovery systems for acetonitrile.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Chemical Reactions and Derivatives
Functional Group Transformations
The compound undergoes characteristic pyrazole and benzyl ether reactions:
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Oxidation: Methoxy → carbonyl (using KMnO₄/CrO₃).
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Reduction: Amine → N-alkyl derivatives (via reductive amination).
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Substitution: Benzyloxy group replaced by thiols or amines under acidic conditions.
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 3-(4-Carboxybenzyloxy)-derivative | Drug metabolite studies |
| Alkylation | CH₃I, NaH | N-Methylated amine | Bioactivity modulation |
| Hydrolysis | HCl, H₂O | 3-Hydroxy-1-methylpyrazol-4-amine | Intermediate for probes |
Comparative Analysis with Analogues
Table 3: Structural Analogues and Key Differences
| Compound | Substituents | Molecular Weight | LogP | Key Application |
|---|---|---|---|---|
| 3-Methoxy-1-methyl-1H-pyrazol-4-amine | 3-OCH₃, 1-CH₃ | 127.14 g/mol | 0.9 | Synthetic intermediate |
| 4-(4-Methoxyphenyl)-1-methylpyrazol-3-amine | 4-Ph-OCH₃, 1-CH₃ | 203.24 g/mol | 2.8 | Receptor binding studies |
| N-[(5-Fluorothiophen-2-yl)methyl] derivative | 5-F-thiophene methyl, 1-CH₃ | 241.29 g/mol | 3.1 | CNS drug candidates |
The target compound’s benzyl ether group enhances membrane permeability compared to simpler methoxy analogues, while maintaining lower LogP than fluorinated derivatives .
Industrial and Research Applications
Medicinal Chemistry
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Scaffold for kinase inhibitors: Pyrazole cores are prevalent in EGFR and VEGFR inhibitors .
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Neurotensin receptor ligands: Analogues with benzyl groups show affinity for NTS2, a target for pain management .
Material Science
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